molecular formula C37H47ClN4O8 B12377854 N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

Cat. No.: B12377854
M. Wt: 711.2 g/mol
InChI Key: JONGPSIQWXGYED-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)acetamide is the acetylated form of the polyamine cadaverine. Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which ubiquitously exist in all living organisms from bacteria to higher animals The compound 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)acetamide involves the acetylation of cadaverine. This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agent, under controlled conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods

Industrial production of N-(5-aminopentyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(5-aminopentyl)acetamide can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-(5-aminopentyl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in polyamine metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopentyl)acetamide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its ability to modulate polyamine metabolism makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C37H47ClN4O8

Molecular Weight

711.2 g/mol

IUPAC Name

N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5)

InChI Key

JONGPSIQWXGYED-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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